(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
Description
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral secondary amine characterized by a phenyl group, a pyrrolidine ring, and a methyl-substituted nitrogen atom. Its stereochemistry at the chiral center is designated as S-configuration, which may influence its pharmacological and physicochemical properties compared to its enantiomer.
The R-enantiomer, (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, was synthesized as an intermediate in the development of anti-trypanosomal agents targeting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis . This suggests that the S-enantiomer may exhibit distinct biological interactions due to stereospecific receptor binding.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZYRWMDNKTBY-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CN1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:
Reductive Amination: The precursor, 1-phenyl-2-(pyrrolidin-1-yl)ethanone, undergoes reductive amination with methylamine. This reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Chiral Resolution: The racemic mixture obtained from the reductive amination can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Enzymatic Resolution: Using enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, which can then be separated.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom, forming N-oxide derivatives.
Reduction: Reduction of the ketone precursor to the corresponding alcohol before amination.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for N-oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing ketones.
Substitution: Nitrating agents like nitric acid for nitration, halogens like bromine for halogenation.
Major Products:
N-Oxides: From oxidation reactions.
Alcohols: From reduction of ketone precursors.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Stimulant
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is recognized for its stimulant properties. It acts primarily as a potent central nervous system (CNS) stimulant, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds within this class can significantly enhance dopamine release, which is critical in the treatment of conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .
2. Potential in Treating ADHD
The compound's pharmacodynamics suggest it may serve as a second-line treatment for ADHD. Its ability to increase catecholamine levels in the brain aligns with the therapeutic mechanisms of existing ADHD medications like methylphenidate . Studies have shown that similar compounds can effectively modulate attention and hyperactivity symptoms .
Neuropharmacological Insights
1. Mechanism of Action
The mechanism by which this compound operates involves its interaction with monoamine transporters. It has been shown to act as a substrate for the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This action is crucial for its stimulant effects and potential therapeutic benefits .
2. Comparative Analysis with Other Compounds
In comparative studies, this compound exhibits a profile similar to other well-known stimulants but with distinct differences in potency and side effects. For instance, while it shares some characteristics with methamphetamine, its enantiomeric form may provide a more favorable side effect profile .
Medicinal Chemistry Applications
1. Synthesis of Derivatives
The synthesis of this compound derivatives has been explored for their potential therapeutic applications. Researchers are investigating various modifications to enhance efficacy and reduce adverse effects associated with traditional stimulants .
2. Case Studies on Efficacy
Several case studies have documented the efficacy of similar compounds in clinical settings. For example, analogs have been tested for their ability to improve cognitive function in patients with cognitive deficits or neurodegenerative diseases . These studies highlight the potential for developing new treatments based on this compound's structure.
Table 1: Comparison of Stimulant Properties
| Compound | DAT Inhibition | NE Transporter Inhibition | SERT Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Methamphetamine | Very High | High | Moderate |
| Methylphenidate | Moderate | Low | Low |
Table 2: Clinical Applications
Mechanism of Action
The compound exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of dopamine and norepinephrine in the brain by:
Inhibiting Reuptake: Blocking the reuptake transporters for these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Promoting Release: Inducing the release of stored neurotransmitters from presynaptic neurons.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibition leads to increased dopamine levels.
Norepinephrine Transporter (NET): Inhibition leads to increased norepinephrine levels.
Trace Amine-Associated Receptor 1 (TAAR1): Activation can modulate neurotransmitter release.
Comparison with Similar Compounds
Structural and Electronic Differences :
- The dichlorobenzylidene group in Compounds 1–3 introduces electron-withdrawing Cl atoms, lowering the HOMO energy (-5.82 to -5.92 eV) compared to the phenyl group in the target compound, which likely has a higher HOMO due to electron-donating aromaticity .
- The imine (C=N) bond in Schiff bases (IR stretch: 1611–1626 cm⁻¹) is absent in the target compound, which instead has a saturated ethylamine chain.
DFT Analysis :
- Compounds 1–3 exhibit nonlinear optical (NLO) properties with hyperpolarizability (βtot) values 18× higher than urea, suggesting applications in photonics .
- Frontier molecular orbital (FMO) gaps for Compounds 1–3 range from 3.40–3.60 eV, indicating moderate chemical reactivity .
Enantiomeric and Substituted Ethanamine Derivatives
(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
N-Ethyl-2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)ethanamine
- Structure : Features a methoxyphenyl group and ethyl substitution (C₁₇H₂₈N₂O, MW: 292.42) .
Biological Activity
(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 116508-51-1, is a chiral compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H20N2
- Molecular Weight : 204.31 g/mol
- InChIKey : WXBZIIBKPFEHGC-LJQANCHMSA-N
Biological Activity Overview
The compound exhibits various biological activities, primarily influencing neurotransmitter systems and showing potential in modulating ion channels.
Pharmacological Effects
- Kappa Opioid Receptor Agonism : Research indicates that derivatives of this compound act as agonists for kappa opioid receptors, which are implicated in pain modulation and mood regulation .
- Ion Channel Modulation : This compound has been studied for its effects on KCNQ2 potassium channels. It has been shown to possess significant inhibitory activity, with the (S)-enantiomer demonstrating greater potency than its (R)-counterpart .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 2-Pyrrolidine | Essential for activity |
| 4-Phenyl | Enhances binding affinity |
| Alkyl substitutions | Modulate lipophilicity |
Research has shown that modifications to the pyrrolidine ring can significantly alter the compound's pharmacokinetic properties and biological efficacy. For example, variations in the phenyl substituent have been linked to changes in potency against KCNQ2 channels .
Case Studies
Several studies have highlighted the biological significance of this compound:
- High-throughput Screening : A study identified this compound as a potent KCNQ2 inhibitor with an IC50 value as low as 69 nM, making it one of the most effective compounds in this class .
- Metabolic Stability Analysis : In vitro evaluations indicated that compounds similar to this compound exhibited high clearance rates in human and rat microsomes, suggesting a need for structural modifications to enhance metabolic stability for potential therapeutic applications .
- Antimicrobial Activity : While primarily studied for its neuropharmacological effects, some derivatives have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
